2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
Scientific Research Applications
1. Kinase Inhibition and Anti-inflammatory Applications
Compounds similar to 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide have shown promising results in inhibiting p38 MAP kinase, which plays a crucial role in inflammatory processes. Substituted imidazoles, including those with a 4-fluorophenyl group, demonstrated potent inhibitory effects on p38 MAP kinase, with IC50 values in the low nanomolar range. These compounds are notable for their interaction with the ribose and phosphate binding sites of p38 MAP kinase, offering a unique approach to kinase inhibition (Koch, Bäuerlein, Jank, & Laufer, 2008).
2. Antimicrobial and Antibacterial Properties
Several derivatives of imidazoles, including those with fluoro-phenyl components, have been synthesized and tested for antibacterial properties. Studies have found that these compounds exhibit moderate to potent activity against both Gram-positive and Gram-negative bacterial strains. This suggests a potential application of such compounds in the development of new antibacterial agents (Darekar, Karale, Akolkar, & Burungale, 2020).
3. Synthesis and Structural Analysis
The synthesis and crystal structures of compounds related to 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide have been extensively studied. For instance, the crystal structures of certain substituted imidazoles revealed how molecules are linked via a combination of interactions, contributing to the understanding of their physical and chemical properties (Shamanth et al., 2020).
4. Potential in Anticancer Research
Compounds with a structure similar to the subject compound have shown potential in anticancer research. Studies involving imidazothiadiazole analogs, particularly with aryl substitutions similar to 4-fluorophenyl, demonstrated significant cytotoxic effects against various cancer cell lines. This indicates their potential use in the development of new anticancer drugs (Abu-Melha, 2021).
Future Directions
Given the lack of information about this compound, future research could focus on its synthesis, characterization, and evaluation for potential biological activity. The presence of the bromophenyl, fluorophenyl, and imidazole groups suggests that it might have interesting chemical properties worth exploring .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-3-5-15(21)6-4-14)25(20)17-9-7-16(22)8-10-17/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXNUSVIPMZQDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide |
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